molecular formula C23H18BrF2N5OS B10903364 2-[(5-{[(4-bromophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide

2-[(5-{[(4-bromophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide

Cat. No.: B10903364
M. Wt: 530.4 g/mol
InChI Key: KEZDTKOBOQDABV-UHFFFAOYSA-N
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Description

2-({5-[(4-BROMOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2,4-DIFLUOROPHENYL)ACETAMIDE is a complex organic compound that features a triazole ring, a bromoaniline group, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-BROMOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2,4-DIFLUOROPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Bromoaniline Group: This step involves the reaction of the triazole intermediate with 4-bromoaniline under suitable conditions, often using a coupling reagent.

    Attachment of the Difluorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-({5-[(4-BROMOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2,4-DIFLUOROPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the bromoaniline group are key functional groups that contribute to its binding affinity and specificity. The difluorophenyl group may enhance its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluorophenyl group in 2-({5-[(4-BROMOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2,4-DIFLUOROPHENYL)ACETAMIDE distinguishes it from similar compounds, potentially enhancing its biological activity and stability.

Properties

Molecular Formula

C23H18BrF2N5OS

Molecular Weight

530.4 g/mol

IUPAC Name

2-[[5-[(4-bromoanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C23H18BrF2N5OS/c24-15-6-9-17(10-7-15)27-13-21-29-30-23(31(21)18-4-2-1-3-5-18)33-14-22(32)28-20-11-8-16(25)12-19(20)26/h1-12,27H,13-14H2,(H,28,32)

InChI Key

KEZDTKOBOQDABV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)CNC4=CC=C(C=C4)Br

Origin of Product

United States

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